

# Physical and chemical properties of Fukinone.

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## Compound of Interest

Compound Name: *Fukinone*

Cat. No.: *B012534*

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## Fukinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fukinone**, a naturally occurring sesquiterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. As a constituent of various plants, notably from the *Petasites* genus, this bicyclic eremophilane exhibits a range of biological activities, including anti-inflammatory effects. This technical guide provides an in-depth overview of the physical and chemical properties of **Fukinone**, detailed experimental protocols for its isolation and synthesis, and an exploration of its mechanism of action in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

### Physical and Chemical Properties

**Fukinone** is characterized by the molecular formula  $C_{15}H_{24}O$  and a molecular weight of approximately 220.35 g/mol. [1][2] Its chemical structure and key identifiers are provided below.

Table 1: Physical and Chemical Properties of **Fukinone**

Property	Value	Source(s)
Molecular Formula	C15H24O	[1][2]
Molecular Weight	220.35 g/mol	[1][2]
CAS Number	19593-06-7	[3]
IUPAC Name	(4aR,5S,8aR)-4a,5-dimethyl-3-(propan-2-ylidene)-4,5,6,7,8,8a-hexahydronaphthalen-2(1H)-one	[3]
Appearance	Not explicitly stated in searched results	
Melting Point	Not explicitly stated in searched results	
Boiling Point	Not explicitly stated in searched results	
Optical Rotation	$[\alpha]_D +67.5^\circ$ (c=1 in MeOH)	[4]
Solubility	Predicted water solubility: 0.041 g/L. Experimental data for other solvents not found.	[4]

## Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **Fukinone**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR:** The  $^1\text{H}$  NMR spectrum of **Fukinone** shows characteristic signals for its unique structure. Notably, it exhibits two singlets at 1.78 ppm and 1.90 ppm, which are attributed to the two methyl groups attached to the double bond.[5]
- $^{13}\text{C}$  NMR:** Detailed experimental  $^{13}\text{C}$  NMR data with specific chemical shifts for all 15 carbon atoms were not explicitly found in the search results.

## Infrared (IR) Spectroscopy

The IR spectrum of **Fukinone** displays characteristic absorption bands that correspond to its functional groups. Key absorptions include:

- C=O stretch: A strong band is observed in the region of  $1685\text{ cm}^{-1}$ , which is characteristic of a conjugated ketone.[5]
- C=C stretch: An absorption band around  $1625\text{ cm}^{-1}$  is attributed to the carbon-carbon double bond.[5]

## Mass Spectrometry (MS)

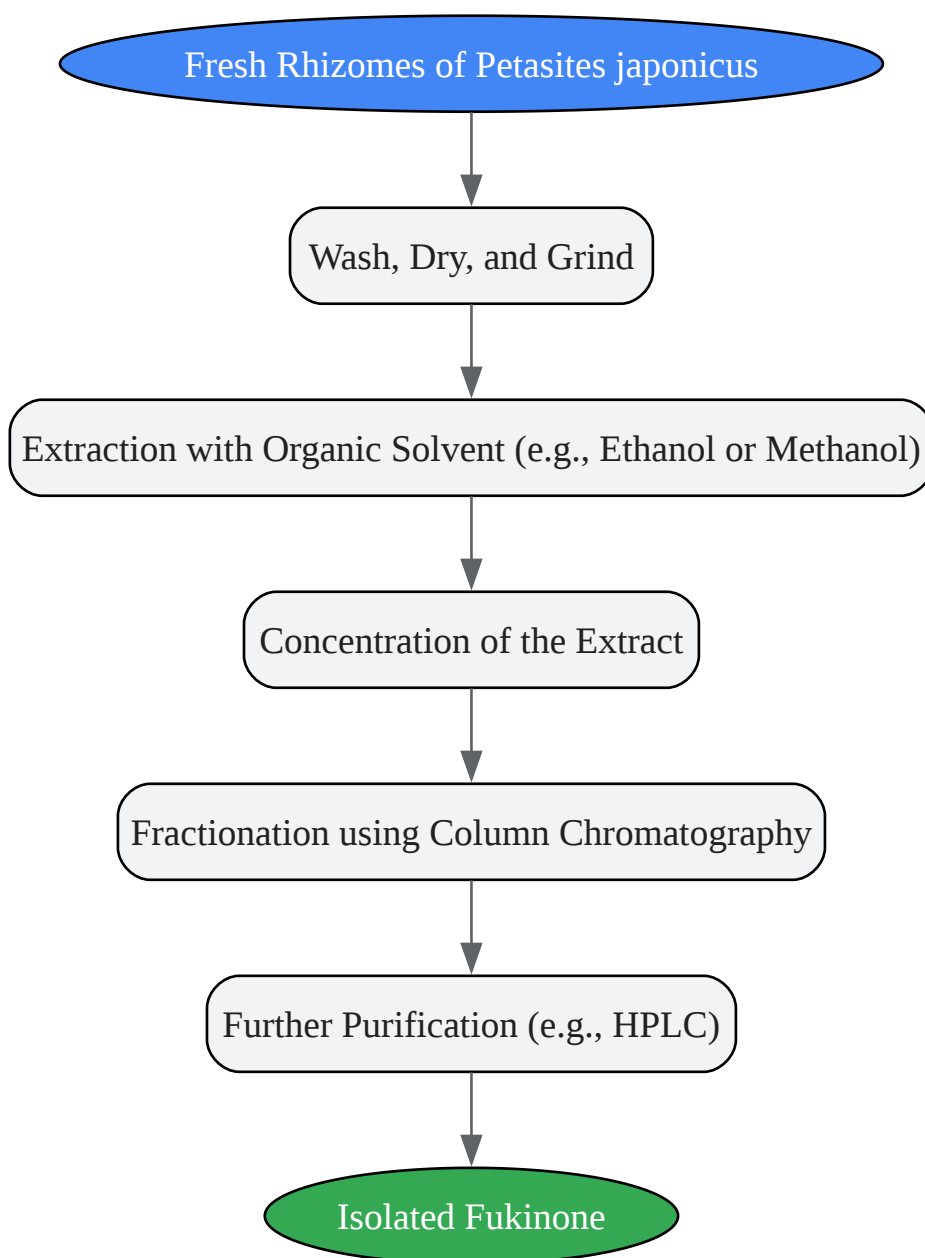
The mass spectrum of **Fukinone** provides information about its molecular weight and fragmentation pattern, which is essential for its structural elucidation. While a detailed fragmentation analysis was not available in the search results, the molecular ion peak would be expected at an  $m/z$  corresponding to its molecular weight (approximately 220).

## Experimental Protocols

### Isolation of Fukinone from Petasites japonicus

The following is a general procedure for the isolation of compounds from *Petasites japonicus*, which can be adapted for the specific isolation of **Fukinone**.

Workflow for the Isolation of **Fukinone**



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Caption: General workflow for the isolation of **Fukinone** from Petasites japonicus.

Detailed Steps:

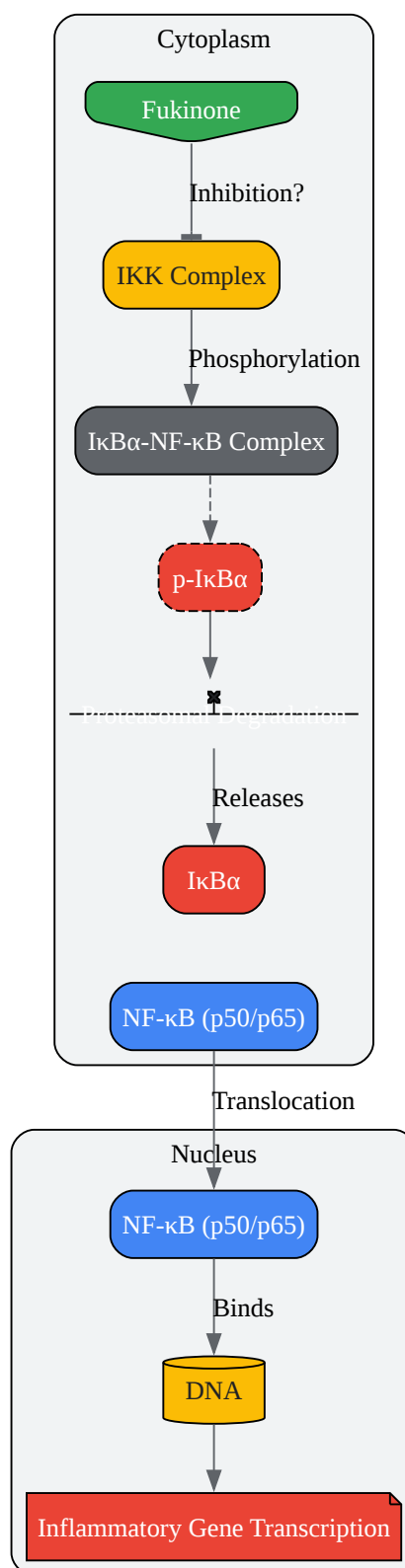
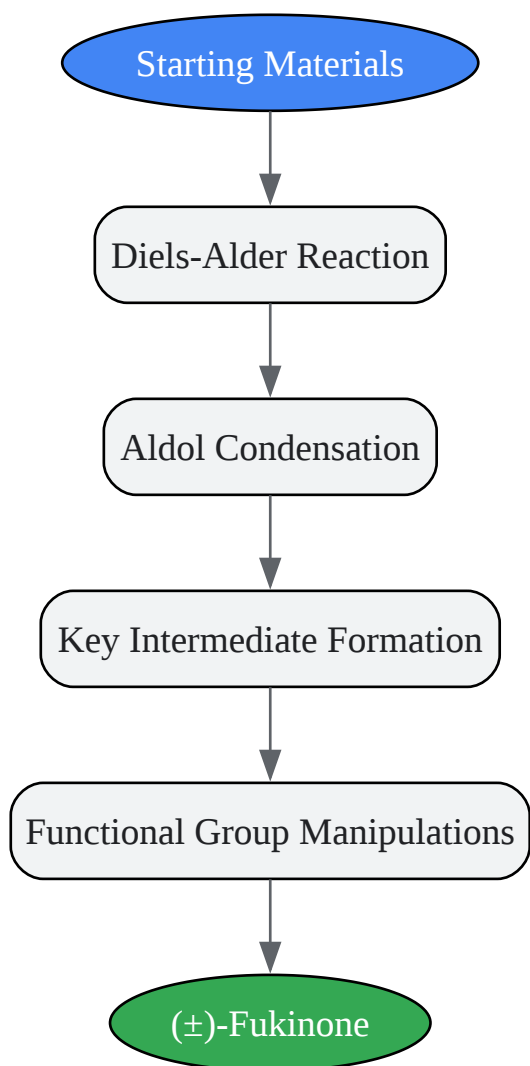
- Plant Material Preparation: Fresh rhizomes of Petasites japonicus are collected, thoroughly washed to remove soil and debris, and then dried. The dried rhizomes are ground into a fine powder.[6]

- **Extraction:** The powdered plant material is extracted with a suitable organic solvent such as ethanol or methanol. This can be done through maceration at room temperature or by using a Soxhlet apparatus for continuous extraction.<sup>[6]</sup>
- **Concentration:** The resulting crude extract is concentrated under reduced pressure to remove the solvent.
- **Chromatographic Fractionation:** The concentrated extract is subjected to column chromatography over silica gel. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically used to separate the different components of the extract.
- **Purification:** Fractions containing **Fukinone**, as identified by techniques like Thin Layer Chromatography (TLC), are collected and combined. Further purification can be achieved using methods such as High-Performance Liquid Chromatography (HPLC) to yield pure **Fukinone**.<sup>[6]</sup>

## Total Synthesis of (±)-Fukinone

A total synthesis of racemic **Fukinone** has been reported, providing a chemical route to this natural product.<sup>[7]</sup> The synthesis involves a multi-step sequence that establishes the key stereocenters and functional groups of the molecule.

Key Synthetic Steps (Conceptual)



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